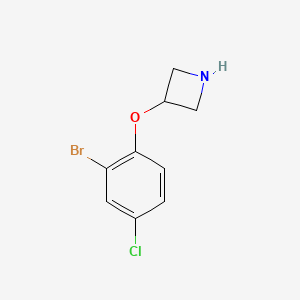

3-(2-Bromo-4-chlorophenoxy)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Bromo-4-chlorophenoxy)azetidine is a chemical compound with the molecular formula C9H9BrClNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine and chlorine atom on the phenoxy ring, making it a halogenated azetidine derivative. The unique structure of this compound imparts specific chemical properties and reactivity, making it of interest in various fields of research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenoxy)azetidine typically involves the reaction of 2-bromo-4-chlorophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the azetidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product. The scalability of the synthesis process is crucial for large-scale production, and process optimization is often conducted to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenoxy group undergoes nucleophilic substitution under basic conditions. Common nucleophiles include hydroxide, amines, and alkoxides:

The reaction with NaBH₄ or LiAlH₄ may reduce the azetidine ring, but competing pathways (e.g., dehalogenation) are observed .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl/alkenyl group introduction:

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes regioselective ring-opening with electrophiles:

| Reagent | Product | Selectivity | Source |

|---|---|---|---|

| HCl (gas) in EtOH | 2-(2-Bromo-4-chlorophenoxy)ethylamine | C–N bond cleavage | |

| Mel/NaI in THF | Quaternary ammonium salt | Alkylation at N |

Ring-opening via acidolysis proceeds through aziridinium ion intermediates, while alkylation retains the phenoxy substituent.

Oxidation and Reduction

The tertiary nitrogen and halogens are redox-active sites:

Functional Group Transformations

The phenoxy ether linkage is stable under mild conditions but cleaves under strong acids:

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| HI (48%), reflux | 2-Bromo-4-chlorophenol + azetidine diol | Deprotection strategy |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that 3-(2-Bromo-4-chlorophenoxy)azetidine derivatives may serve as effective agents in cancer treatment. They have been identified as inhibitors of the ATF4 pathway, which is implicated in various cancers and neurodegenerative diseases. The compound's ability to modulate cellular stress responses makes it a candidate for further development in oncology .

Neuroprotective Effects

The compound has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves the activation of pathways that manage cellular stress, potentially reducing neurodegeneration and improving cognitive functions .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that can influence its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy:

| Synthesis Step | Yield (%) | Key Features |

|---|---|---|

| Cycloaddition | 75 | High stereoselectivity |

| Bromination | 85 | Enhances reactivity |

| Substitution | 90 | Modifies biological activity |

This table summarizes the synthesis steps and their respective yields, highlighting how each stage contributes to the overall effectiveness of the compound.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The unique bromine and chlorophenoxy groups enhance its effectiveness against resistant strains .

| Activity Type | Target Organism | Effect |

|---|---|---|

| Antimicrobial | MRSA | Inhibition of growth |

| Antifungal | Various fungal species | Potent antifungal effects |

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of this compound derivatives on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced neuroinflammation. This study supports its potential use in neuroprotective therapies.

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-4-chlorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The halogen atoms on the phenoxy ring can form halogen bonds with biological macromolecules, influencing their function. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to form covalent bonds with biological targets, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-Bromo-4-fluorophenoxy)azetidine: Similar structure but with a fluorine atom instead of chlorine.

3-(2-Chloro-4-bromophenoxy)azetidine: Similar structure but with the positions of bromine and chlorine atoms swapped.

3-(2-Iodo-4-chlorophenoxy)azetidine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

3-(2-Bromo-4-chlorophenoxy)azetidine is unique due to the specific combination of bromine and chlorine atoms on the phenoxy ring, which imparts distinct chemical properties and reactivity. The presence of both halogens allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research and industrial applications.

Biologische Aktivität

3-(2-Bromo-4-chlorophenoxy)azetidine is a halogenated azetidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C9H9BrClNO, exhibits a range of pharmacological properties that make it a candidate for further research in drug discovery and development.

Chemical Structure and Properties

The structure of this compound features a four-membered nitrogen-containing azetidine ring bonded to a phenoxy group with bromine and chlorine substituents. The presence of these halogens enhances its reactivity and interaction with biological targets, which is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that this compound may possess several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Specific mechanisms may involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Interaction with Biological Targets : The halogen atoms in the compound can form halogen bonds with biological macromolecules, influencing their function. This interaction may lead to the inhibition or modulation of enzyme activities, which is critical in various therapeutic contexts.

The proposed mechanism of action involves the compound's ability to interact with specific enzymes and receptors within biological systems. The azetidine ring can participate in nucleophilic attacks on electrophilic sites on target proteins, while the halogen substituents may enhance binding affinity through halogen bonding interactions. This dual action could lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

A study examining the antimicrobial efficacy of various azetidine derivatives found that compounds similar to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, demonstrating effective microbial growth suppression at low concentrations .

Anticancer Evaluation

In vitro studies have shown that this compound can reduce the viability of certain cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell proliferation in assays involving breast cancer and leukemia cells. Further investigation into its effects on apoptosis revealed increased markers indicative of programmed cell death in treated cells compared to controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison can be made with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(2-Bromo-4-fluorophenoxy)azetidine | Fluorine instead of chlorine | Antimicrobial activity |

| 3-(2-Chloro-4-bromophenoxy)azetidine | Chlorine and bromine swapped | Potential anticancer properties |

| 3-(2-Iodo-4-chlorophenoxy)azetidine | Iodine instead of bromine | Enhanced reactivity but less stability |

This table illustrates how variations in halogen substitution can influence both the chemical reactivity and biological activity of azetidine derivatives.

Eigenschaften

IUPAC Name |

3-(2-bromo-4-chlorophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRSJNMGBOLPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.